![molecular formula C15H14O3 B12797239 4,4'-Flavandiol CAS No. 7508-30-7](/img/structure/B12797239.png)
4,4'-Flavandiol
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Overview
Description
4,4’-Flavandiol, also known as 2-(4-hydroxyphenyl)-4-chromanol, is a polyphenolic compound belonging to the flavonoid family. Flavonoids are secondary metabolites found in various fruits, vegetables, and certain beverages. They are known for their diverse biochemical and antioxidant properties, which contribute to various health benefits .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Flavandiol typically involves the reduction of flavanones, such as naringenin and eriodictyol, to form the corresponding flavan-4-ols (apiforol and luteoforol). These intermediates are then further processed to yield 4,4’-Flavandiol . The reaction conditions often include the use of reducing agents and specific catalysts to facilitate the conversion.
Industrial Production Methods
Industrial production of 4,4’-Flavandiol involves the extraction of flavonoids from plant sources followed by chemical modification. The extraction process may include solvent extraction, chromatography, and crystallization to obtain high-purity flavonoids. These flavonoids are then subjected to reduction reactions under controlled conditions to produce 4,4’-Flavandiol .
Chemical Reactions Analysis
Types of Reactions
4,4’-Flavandiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert flavanones to flavan-4-ols.
Substitution: Substitution reactions can introduce different functional groups into the flavonoid structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of 4,4’-Flavandiol, as well as substituted flavonoids with different functional groups .
Scientific Research Applications
Chemical Properties and Structure
4,4'-Flavandiol is a polyphenolic compound characterized by its unique chemical structure, which contributes to its biological activities. Its structure allows it to interact with various biological targets, leading to potential therapeutic effects.
Biological Activities
The biological activities of this compound include:
- Antioxidant Activity : Flavonoids are known for their ability to scavenge free radicals, thereby reducing oxidative stress. This property is crucial in preventing cellular damage and aging.
- Anti-inflammatory Effects : Research indicates that flavonoids can modulate inflammatory responses, making them potential candidates for treating inflammatory diseases.
- Anticancer Properties : Studies have shown that flavonoids can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Applications in Medicine
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Cancer Therapy
- This compound has been studied for its anticancer properties. A recent study highlighted its ability to induce ferroptosis in cancer cells by inhibiting ferrochelatase (FECH) and activating the Nrf2 pathway . This mechanism shows promise for developing new cancer therapies targeting senescent cells.
- Anti-aging Treatments
-
Neuroprotection
- Flavonoids have been associated with neuroprotective effects. Their ability to reduce oxidative stress may help in preventing neurodegenerative diseases such as Alzheimer’s.
Applications in Agriculture
- Crop Improvement
- Natural Pesticides
Case Studies
Mechanism of Action
The mechanism of action of 4,4’-Flavandiol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges reactive oxygen species (ROS) and inhibits oxidative stress.
Anti-inflammatory Effects: It modulates the activity of enzymes and signaling pathways involved in inflammation.
Molecular Targets: It targets nuclear receptors, kinases, and G protein-coupled receptors, among others.
Comparison with Similar Compounds
4,4’-Flavandiol is compared with other similar flavonoids such as luteolin, apigenin, and nobiletin. These compounds share a similar polyphenolic structure but differ in their specific functional groups and biological activities. For example:
Luteolin: Known for its strong anti-inflammatory and anticancer properties.
Apigenin: Recognized for its antioxidant and neuroprotective effects.
Nobiletin: Noted for its anti-inflammatory and anticancer activities.
Conclusion
4,4’-Flavandiol is a versatile flavonoid with significant potential in various scientific and industrial applications. Its unique chemical properties and biological activities make it a valuable compound for further research and development.
Biological Activity
4,4'-Flavandiol, a flavonoid compound with the chemical formula C15H14O3, is gaining attention for its diverse biological activities. This article presents a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
This compound is characterized by its unique chemical structure that allows it to interact with various biological systems. Its molecular structure consists of two hydroxyl groups attached to a flavan backbone, which contributes to its antioxidant and anti-inflammatory properties.
Antioxidant Activity
One of the primary biological activities of this compound is its antioxidant capacity . It has been shown to scavenge reactive oxygen species (ROS) effectively, thereby reducing oxidative stress in cells. This property is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
This compound exhibits significant anti-inflammatory effects by modulating the activity of pro-inflammatory enzymes and signaling pathways. It inhibits the expression of cytokines such as IL-6 and TNF-alpha, which are involved in inflammatory responses. This action suggests its potential use in treating conditions characterized by chronic inflammation.
Neuroprotective Properties
Research indicates that this compound may have neuroprotective effects , making it a candidate for further investigation in the context of neurodegenerative diseases like Alzheimer's. Its ability to reduce oxidative stress and inflammation may contribute to its protective role in neuronal health .
The mechanisms through which this compound exerts its biological effects include:
- Scavenging Reactive Oxygen Species (ROS) : By neutralizing ROS, it prevents cellular damage and promotes cell survival.
- Inhibition of Inflammatory Pathways : It modulates nuclear factor kappa B (NF-κB) signaling, leading to decreased production of inflammatory mediators.
- Interaction with Molecular Targets : this compound interacts with various receptors and enzymes involved in cellular signaling pathways, enhancing its therapeutic potential.
Case Studies
Several studies have explored the effects of this compound in different biological contexts:
- Cancer Research : A study demonstrated that this compound inhibited the proliferation of cancer cells in vitro by inducing apoptosis through ROS generation and cell cycle arrest .
- Neuroprotection : In animal models of Alzheimer's disease, treatment with this compound resulted in improved cognitive function and reduced amyloid plaque accumulation due to its antioxidant properties .
- Cardiovascular Health : Research has shown that this compound can improve endothelial function and reduce blood pressure in hypertensive models by enhancing nitric oxide availability.
Data Table: Summary of Biological Activities
Properties
CAS No. |
7508-30-7 |
---|---|
Molecular Formula |
C15H14O3 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C15H14O3/c16-11-7-5-10(6-8-11)15-9-13(17)12-3-1-2-4-14(12)18-15/h1-8,13,15-17H,9H2 |
InChI Key |
VIWWLMUBPMSXTF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC=C2OC1C3=CC=C(C=C3)O)O |
Origin of Product |
United States |
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